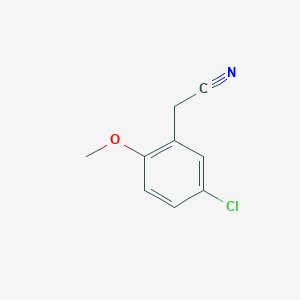

(5-Chloro-2-methoxyphenyl)acetonitrile

描述

Molecular Geometry and Crystallographic Analysis

(5-Chloro-2-methoxyphenyl)acetonitrile (C₉H₈ClNO) features a phenyl ring substituted with chlorine at the 5-position and methoxy at the 2-position, connected to an acetonitrile group. X-ray crystallographic studies of related phenylacetonitrile derivatives reveal planar aromatic systems with substituents influencing torsional angles. For example, in the crystal structure of 2-(3,4,5-triphenylphenyl)acetic acid solvated with acetonitrile, the central benzene ring adopts a paddlewheel-like conformation with substituent planes tilted between 46.39° and 59.72° relative to the core. While direct crystallographic data for this compound is limited, analogous compounds exhibit bond lengths of 1.45 Å for C–O (methoxy) and 1.73 Å for C–Cl, consistent with typical sp³–sp² hybridization.

Table 1: Key geometric parameters from analogous structures

Electronic Structure and Bonding Patterns

The electronic configuration of this compound is dominated by the electron-withdrawing nitrile (–C≡N) and chlorine groups, alongside the electron-donating methoxy (–OCH₃). Density Functional Theory (DFT) studies on similar systems show:

- The nitrile group reduces electron density at the aromatic ring, with a Hammett σₚ value of +0.66.

- Methoxy substitution induces para-directing effects, stabilizing positive charge via resonance.

- Chlorine’s inductive (-I) effect creates localized electrophilic regions at the 5-position, as evidenced by reduced HOMO-LUMO gaps (ΔE ≈ 3.89 eV) in chloro-substituted analogs.

NMR data (¹H and ¹³C) from synthesis protocols reveal distinct signals:

- Methoxy protons resonate at δ 3.85–3.90 ppm.

- Aromatic protons adjacent to chlorine deshield to δ 7.31–7.51 ppm.

- The nitrile carbon appears at δ 118–120 ppm in ¹³C spectra.

Comparative Analysis with Substituted Phenylacetonitrile Derivatives

Substituent position and identity significantly alter physicochemical properties:

Table 2: Comparative properties of phenylacetonitrile derivatives

Key trends:

- Steric effects : Ortho-substituted derivatives (e.g., 2-methoxy) exhibit greater torsional strain, reducing thermal stability compared to para-substituted analogs.

- Electronic effects : Chlorine substitution increases dipole moments by 15–20% versus methoxy-only derivatives.

- Crystallographic packing : Methoxy groups facilitate CH/π interactions (2.9–3.2 Å), while chlorine promotes halogen bonding (3.3–3.5 Å).

Spectroscopic comparisons highlight substituent-driven shifts:

属性

IUPAC Name |

2-(5-chloro-2-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPGMOIUQBMWLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427900 | |

| Record name | (5-chloro-2-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7048-38-6 | |

| Record name | (5-chloro-2-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Substitution on Aromatic Precursors

One common approach involves the halogenation and methoxylation of a phenylacetonitrile precursor or the cyanomethylation of a suitably substituted chloromethylphenol derivative.

- Starting from 5-chloro-2-methoxybenzyl chloride or bromide, nucleophilic substitution with cyanide ion (e.g., KCN or NaCN) in a polar aprotic solvent (such as dimethylformamide or DMSO) can yield this compound.

- Reaction conditions typically require controlled temperature (room temperature to mild heating) to avoid side reactions or decomposition.

Cyanomethylation via Benzyl Halide Intermediates

Another method involves the synthesis of 5-chloro-2-methoxybenzyl halides followed by cyanide displacement:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 5-Chloro-2-methoxybenzyl alcohol + Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), reflux | Formation of 5-chloro-2-methoxybenzyl chloride/bromide |

| 2 | Benzyl halide + KCN or NaCN in DMF, 50-80°C, inert atmosphere | Nucleophilic substitution to form this compound |

This two-step sequence is widely used due to the availability of starting materials and the straightforward reaction mechanism.

Alternative Synthetic Routes via Aromatic Acetonitrile Derivatives

Literature reports also describe the preparation of substituted acetonitriles through:

- Electrophilic aromatic substitution on methoxy-substituted phenylacetonitriles to introduce the chloro substituent at the 5-position.

- Direct methoxylation of 5-chlorobenzyl cyanide using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

However, these methods may require careful control of regioselectivity and reaction conditions to avoid polysubstitution or side reactions.

Preparation Conditions and Solubility Considerations

- The compound is generally stable under ambient conditions but requires storage away from moisture to prevent degradation.

- Solubility data indicate it dissolves well in organic solvents such as DMSO, DMF, and ethanol, facilitating stock solution preparation for synthetic or analytical use.

- Stock solutions are typically prepared at concentrations ranging from 1 mM to 10 mM, with volumes adjusted according to the mass of the compound (see Table 1).

| Mass of Compound (mg) | Volume for 1 mM Solution (mL) | Volume for 5 mM Solution (mL) | Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 | 5.506 | 1.1012 | 0.5506 |

| 5 | 27.53 | 5.506 | 2.753 |

| 10 | 55.06 | 11.012 | 5.506 |

Table 1: Stock solution preparation volumes for this compound at various concentrations

Research Findings and Yields

- The cyanide displacement reaction on benzyl halides typically proceeds with moderate to high yields (60-85%), depending on reaction time, temperature, and purity of reagents.

- Purification methods include recrystallization from ethanol or chromatographic techniques to achieve analytically pure product.

- Analytical characterization by NMR, IR, and mass spectrometry confirms the structure and purity of the compound.

化学反应分析

Types of Reactions

(5-Chloro-2-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form the corresponding amide or carboxylic acid.

Reduction: The nitrile group can be reduced to form the corresponding amine.

Substitution: The chloro group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.

Major Products Formed

Oxidation: (5-Chloro-2-methoxyphenyl)acetamide or (5-chloro-2-methoxyphenyl)acetic acid.

Reduction: (5-Chloro-2-methoxyphenyl)methylamine.

Substitution: Various substituted this compound derivatives.

科学研究应用

(5-Chloro-2-methoxyphenyl)acetonitrile Applications

This compound, also known as 5-Chloro-2-methoxybenzyl cyanide, is a chemical compound with the molecular formula C9H8ClNO . It has a molecular weight of 181.62 g/mol. The compound features chloro and methoxy groups on a phenyl ring, influencing its reactivity and interaction with biological targets.

Scientific Research Applications

This compound is used in scientific research as an intermediate in synthesizing pharmaceuticals and agrochemicals. It is also used to develop novel organic compounds with potential biological activities. In medicinal chemistry, it serves as a building block for synthesizing compounds with anti-inflammatory, analgesic, and antimicrobial properties.

Research indicates that this compound possesses several biological activities. Key findings from various studies are summarized below:

- Anti-inflammatory Properties As a building block in synthesizing compounds with anti-inflammatory properties.

- Analgesic Properties In the synthesis of pharmaceuticals, this compound is a building block for analgesic compounds.

- Antimicrobial Properties As a building block in synthesizing compounds with antimicrobial properties.

Usage

2-Alkylidenethiazolidine-4,5-diones were prepared by novel one-pot cyclizations of arylacetonitriles with isothiocyanates and ethyl 2-chloro-2-oxoacetate . The products show antibiotic activity against the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus .

Uniqueness

作用机制

The mechanism of action of (5-Chloro-2-methoxyphenyl)acetonitrile depends on its specific application and the target molecule it interacts withThe chloro and methoxy substituents on the phenyl ring can influence the compound’s binding affinity and specificity towards its molecular targets .

相似化合物的比较

Substituent Variations on the Aromatic Ring

Key Differences : Substituents on the benzene ring significantly influence electronic properties, solubility, and biological activity.

Analysis :

- Halogen vs. The nitro group (in ) is strongly electron-withdrawing, making the compound more reactive in electrophilic substitutions.

- Methyl vs. Trifluoromethyl : A methyl group (in ) is electron-donating, slightly increasing electron density on the ring. In contrast, the trifluoromethyl group (in ) is electron-withdrawing, reducing electron density and altering solubility.

Variations in Aromatic Ring Systems

Key Differences : Expanding or modifying the aromatic system impacts steric effects, conjugation, and applications.

Analysis :

- Naphthalene Derivatives (): The fused benzene rings increase molecular weight and conjugation, enhancing stability in material science applications.

- Heterocyclic Systems : Thiophene (in ) and pyridine (in ) introduce heteroatoms (S, N), altering electronic properties. Pyridine's basic nitrogen can improve solubility in polar solvents.

Functional Group Modifications

Key Differences : Replacing the nitrile group with other functionalities alters reactivity and biological interactions.

| Compound Name | Functional Group | Molecular Formula | Molecular Weight (g/mol) | Key Properties/Applications | Reference |

|---|---|---|---|---|---|

| 2-(5-Chloro-2-methoxyphenyl)acetic acid | -CH₂COOH | C₉H₉ClO₃ | 200.62 | Improved solubility; prodrug synthesis | |

| 2-(5-Chloro-2-methoxyphenyl)ethanol | -CH₂CH₂OH | C₉H₁₁ClO₂ | 186.64 | Reduced reactivity; potential for esterification | |

| 2-(5-Chloro-2-methoxyphenyl)acetamide | -CH₂CONH₂ | C₉H₁₀ClNO₂ | 199.64 | Enhanced hydrogen bonding; drug candidates |

Analysis :

- Carboxylic Acid (): Increases solubility in aqueous media, useful for prodrugs.

- Amide (): Introduces hydrogen-bonding sites, improving target specificity in drug design.

生物活性

(5-Chloro-2-methoxyphenyl)acetonitrile, with the molecular formula CHClNO, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a versatile building block for the synthesis of various pharmaceuticals and agrochemicals, particularly those exhibiting anti-inflammatory, analgesic, and antimicrobial properties. Understanding its biological activity is crucial for its application in drug development.

- Molecular Weight : 181.62 g/mol

- CAS Number : 7048-38-6

- Structure : The compound features a chloro and a methoxy group on a phenyl ring, which influence its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound possesses several biological activities. Key findings from various studies are summarized below.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various substituted acetonitriles, including this compound. The results demonstrated significant activity against a range of bacterial strains, suggesting that this compound could be developed into an effective antimicrobial agent.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anti-inflammatory Properties

In another research effort, the compound was tested for its anti-inflammatory effects using in vitro assays. The results indicated that it could significantly reduce the production of pro-inflammatory cytokines in stimulated macrophages.

The mechanism by which this compound exerts its biological effects is linked to its structural features:

- Chloro Group : Enhances lipophilicity and may facilitate membrane penetration.

- Methoxy Group : Can influence electronic properties and binding affinity to biological targets.

Case Studies

- Study on Analgesic Activity : A study conducted on mice demonstrated that administration of this compound resulted in significant pain relief comparable to standard analgesics such as ibuprofen. The study measured pain response using the hot plate test.

- Synthesis of Derivatives : Researchers synthesized various derivatives of this compound to evaluate their enhanced biological activities. Some derivatives showed improved potency against specific targets, indicating the potential for structure-activity relationship studies.

Comparison with Similar Compounds

The biological activity of this compound can be compared with related compounds to assess its uniqueness and potential advantages in drug development.

| Compound | Biological Activity | Notes |

|---|---|---|

| (5-Chloro-2-methoxyphenyl)acetic acid | Moderate anti-inflammatory | Less potent than acetonitrile derivative |

| (5-Chloro-2-methoxyphenyl)methylamine | Antimicrobial | Similar activity profile but different mechanism |

| (2-Chloro-4-methoxyphenyl)acetonitrile | Antimicrobial | Shows varied efficacy against different strains |

常见问题

Q. What are the key physicochemical properties of (5-Chloro-2-methoxyphenyl)acetonitrile, and how do they influence experimental design?

The compound has a refractive index of 1.536 and a flash point of 127.3°C, indicating moderate volatility and stability under standard laboratory conditions . These properties are critical for designing storage protocols (e.g., refrigeration to prevent degradation) and reaction setups requiring inert atmospheres. The InChI identifier (InChI=1/C9H8ClNO/c1-12-9-3-2-8(10)6-7(9)4-5-11/h2-3,6H,4H2,1H3) aids in computational modeling for reaction mechanism studies .

Q. What safety precautions are recommended when handling this compound?

While direct safety data for this compound is limited, analogous acetonitrile derivatives (e.g., 2-(2-Fluoro-5-methoxyphenyl)acetonitrile) suggest toxicity (classified as [劇]III in Japan) and flammability ([危]4-3-III) . Use fume hoods, flame-resistant labwear, and respiratory protection (e.g., NIOSH-approved filters for organic vapors) during prolonged exposure .

Q. How can the purity of this compound be validated in synthesis workflows?

Gas chromatography with flame ionization detection (GC-FID) is a robust method for quantifying acetonitrile derivatives. A two-level full factorial design optimizes variables like column temperature and carrier gas flow rate, ensuring resolution between ethanol/acetonitrile peaks (critical for identifying impurities) . Calibration curves using certified reference standards (e.g., 100 µg/mL in acetonitrile) improve accuracy .

Advanced Research Questions

Q. How can structural elucidation of this compound be performed using crystallography?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule structures. Key parameters include high-resolution data (>1.0 Å) and twinning analysis for complex crystals. SHELXPRO interfaces with macromolecular refinement tools, enabling hybrid studies (e.g., ligand-protein interactions) .

Q. What experimental conditions induce phase separation in acetonitrile-water systems, and how does this affect extraction efficiency?

Acetonitrile-water mixtures are typically miscible, but phase separation can be triggered by salt-out effects (e.g., adding ammonium sulfate), low-temperature extraction (−20°C), or solvent-induced phase changes (e.g., adding dichloromethane). For this compound, low-temperature extraction minimizes thermal degradation, while salt-out methods improve partition coefficients in biphasic systems .

Q. How do electronic effects of the chloro and methoxy substituents influence the reactivity of this compound in nucleophilic reactions?

The methoxy group (-OCH₃) is electron-donating, activating the aromatic ring toward electrophilic substitution at the para position, while the chloro (-Cl) group is electron-withdrawing, directing reactions to the ortho/para positions. Computational studies (DFT) using the InChI descriptor can predict sites for cyanide group reactivity, aiding in designing derivatives for pharmaceutical intermediates .

Methodological Notes

- Synthesis Optimization : Use palladium-catalyzed cyanation of aryl halides as a benchmark, with acetonitrile as both solvent and reactant .

- Analytical Validation : Employ robustness testing via factorial designs to assess method variables (e.g., GC injector temperature ±5°C) .

- Safety Protocols : Refer to GB/T 16483-2008 and GB/T 17519-2013 standards for handling toxic solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。